molecular formula C16H27N3O2 B11793177 tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B11793177
M. Wt: 293.40 g/mol
InChI Key: JZFQMKIAFQDDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached via a methylene spacer to the 3-position of a pyridine ring. The pyridine ring is substituted with a diethylamino group at position 6 and a methyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic transformations.

Biology

In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions and modifications of biomolecules.

Medicine

In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure can be exploited to design drugs with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine moiety can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2.1. Structural Analog Overview

Key analogs are identified from catalogs and patents (). These compounds share the tert-butyl carbamate moiety but differ in pyridine substituents and substitution patterns:

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate 6-(diethylamino), 4-methyl C₁₄H₂₃N₃O₂ ~265 (estimated) Methylene spacer; electron-donating diethylamino group N/A
tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate 6-Cl, 4-methyl C₁₁H₁₅ClN₂O₂ 242.7 Direct carbamate attachment; electron-withdrawing Cl
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl C₁₁H₁₄BrClN₂O₂ 321.6 Halogen substituents; methylene spacer
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5-OCH₃, 6-OCH₃ C₁₂H₁₈N₂O₄ 254.3 Electron-donating methoxy groups
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 6-(CH₂OH) C₁₁H₁₆N₂O₃ 224.3 Hydrophilic hydroxymethyl group
2.2. Substituent Effects on Physicochemical Properties
  • Electron-Donating vs. Withdrawing Groups: The diethylamino group at position 6 in the target compound is strongly electron-donating, increasing pyridine ring electron density. This contrasts with halogenated analogs (e.g., 6-Cl or 6-Br in ), which are electron-withdrawing and reduce reactivity toward electrophilic substitution. Methoxy groups (e.g., 5,6-dimethoxy in ) are moderately electron-donating but less lipophilic than diethylamino.
  • Solubility and Lipophilicity: The diethylamino group enhances lipophilicity compared to hydroxy- or methoxy-substituted analogs (e.g., hydroxymethyl in ). Halogenated analogs (e.g., 6-Br in ) exhibit lower aqueous solubility due to increased molecular weight and halogen hydrophobicity.
  • Molecular Weight and Steric Effects :

    • The target compound’s estimated molecular weight (~265 g/mol) is higher than analogs with fewer substituents (e.g., 224.3 g/mol for hydroxymethyl in ).
    • The methylene spacer in the target compound and analogs like increases conformational flexibility compared to direct carbamate attachment (e.g., ).

Biological Activity

Overview

tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a tert-butyl group, a diethylamino substituent, and a pyridine ring, which may contribute to its biological activities. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H27N3O2
  • Molecular Weight : 293.40 g/mol

The structure includes:

  • A tert-butyl group that enhances lipophilicity.
  • A diethylamino group known for improving solubility and bioavailability.
  • A pyridine ring that can engage in various interactions with biological targets.

The biological activity of this compound may involve:

  • Hydrogen bonding : The diethylamino group can form hydrogen bonds with target proteins.
  • π-π stacking : The pyridine moiety allows for π-π stacking interactions, which can stabilize binding to receptors or enzymes.
  • Coordination with metal ions : The nitrogen atoms in the pyridine ring can coordinate with metal ions, potentially modulating enzyme activity.

Biological Activity Insights

Research suggests that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing pyridine and carbamate groups are often evaluated for their antimicrobial properties. Preliminary studies indicate potential efficacy against various pathogens.
  • Anti-inflammatory Effects : The presence of the diethylamino group may enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : Similar compounds have shown promise as analgesics, suggesting potential pain-relieving effects.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityNotable Differences
DiethylcarbamazineContains diethylamino groupAntiparasiticLacks pyridine ring
Pyridostigmine BromidePyridine-based, carbamate structureCholinesterase inhibitorDifferent substituents on pyridine
NifedipineDihydropyridine structureCalcium channel blockerLacks carbamate functionality

This comparison highlights the unique attributes of this compound, particularly its combination of functional groups that may confer distinct biological properties.

Case Studies and Research Findings

Recent studies have investigated the biological activity of similar compounds. For example, a study on a related compound (M4) demonstrated its ability to inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer's disease research. Although M4 showed moderate protective effects in vitro against neurotoxicity induced by amyloid beta, its in vivo efficacy was limited due to bioavailability issues .

The findings from these studies suggest that this compound could be explored further for its neuroprotective properties and potential applications in treating neurodegenerative diseases.

Properties

Molecular Formula

C16H27N3O2

Molecular Weight

293.40 g/mol

IUPAC Name

tert-butyl N-[[6-(diethylamino)-4-methylpyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C16H27N3O2/c1-7-19(8-2)14-9-12(3)13(10-17-14)11-18-15(20)21-16(4,5)6/h9-10H,7-8,11H2,1-6H3,(H,18,20)

InChI Key

JZFQMKIAFQDDGT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=C1)C)CNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.